(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQTHIVYWAEDD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Based on established chemical principles and available research data, the preparation of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride typically follows one of several general synthetic routes.
Synthesis from Corresponding Carboxylic Acid
The most common preparation method involves converting the corresponding carboxylic acid, (2E)-3-(1,3-Benzodioxol-5-YL)acrylic acid, to the acyl chloride using chlorinating agents. This approach aligns with standard procedures for acyl chloride synthesis in organic chemistry.
Using Oxalyl Chloride
One established protocol involves the use of oxalyl chloride as the chlorinating agent:
- The carboxylic acid precursor is dissolved in an appropriate solvent (typically dichloromethane)
- Oxalyl chloride is added dropwise at low temperature (0°C)
- The reaction is allowed to warm to room temperature and stirred for a specified period
- Excess reagents and solvent are removed to yield the crude product
Evidence for this synthetic approach can be found in related chemical transformations described in the literature. For instance, in the synthesis of N-(benzo[d]dioxol-5-yl) derivatives, a similar reaction sequence is employed where "oxalyl chloride (0.48 g, 3.80 mmol, 1.2 eqv) at 0°C" is added dropwise to a solution of a carboxylic acid in dichloromethane.
Synthesis via Aldol Condensation and Chlorination
Another potential route involves a two-step process:
- Aldol condensation between piperonal (3,4-methylenedioxybenzaldehyde) and an appropriate ketone to form the α,β-unsaturated carboxylic acid
- Subsequent chlorination to convert the carboxylic acid to the acyl chloride
This approach is suggested by related syntheses in the literature, such as the preparation of 3-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-5-bromotropolone, which was "obtained from 3-acetyl-5-bromotropolone via one-pot aldol dehydration reaction with piperonal".
Detailed Preparation Methods
Synthesis from 3-(1,3-Benzodioxol-5-yl)acrylic Acid
The following protocol represents a standard preparation method based on chemical principles and related synthetic procedures:
Materials Required
| Reagent/Material | Quantity | Function |
|---|---|---|
| 3-(1,3-Benzodioxol-5-yl)acrylic acid | 1.0 equivalent | Starting material |
| Oxalyl chloride | 1.2-1.5 equivalents | Chlorinating agent |
| Dichloromethane (anhydrous) | 10-20 mL per gram | Solvent |
| Catalytic DMF | 1-2 drops | Catalyst |
| Nitrogen gas | As needed | Inert atmosphere |
| Standard laboratory glassware | - | Reaction vessel |
Procedure
- A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq) and placed under an inert atmosphere.
- Anhydrous dichloromethane (10-20 mL per gram of acid) is added, and the mixture is cooled to 0°C in an ice bath.
- Oxalyl chloride (1.2-1.5 eq) is added dropwise over 15 minutes, followed by 1-2 drops of DMF as a catalyst.
- The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The progress can be monitored by the cessation of gas evolution (CO and CO₂).
- The solvent and excess oxalyl chloride are removed under reduced pressure, with care taken to avoid exposure to moisture.
- The crude product can be purified by distillation under reduced pressure or by recrystallization from an appropriate solvent system.
This synthetic approach is consistent with standard methods for preparing acyl chlorides and is supported by literature precedent for related compounds.
Alternative Method Using Thionyl Chloride
An alternative chlorinating agent frequently employed in the synthesis of acyl chlorides is thionyl chloride (SOCl₂).
Materials Required
| Reagent/Material | Quantity | Function |
|---|---|---|
| 3-(1,3-Benzodioxol-5-yl)acrylic acid | 1.0 equivalent | Starting material |
| Thionyl chloride | 2.0-3.0 equivalents | Chlorinating agent |
| Benzene or toluene (anhydrous) | 10-15 mL per gram | Solvent |
| Catalytic DMF | 1-2 drops | Catalyst |
| Nitrogen gas | As needed | Inert atmosphere |
| Standard laboratory glassware | - | Reaction vessel |
Procedure
- In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, 3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq) is suspended in anhydrous benzene or toluene.
- Thionyl chloride (2.0-3.0 eq) is added slowly, followed by a catalytic amount of DMF.
- The reaction mixture is heated to reflux for 2-4 hours until the evolution of SO₂ and HCl gases ceases.
- After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure.
- The crude product can be purified by distillation under reduced pressure or by recrystallization.
This method provides an alternative to oxalyl chloride and may be preferable in certain circumstances depending on reagent availability and compatibility with functional groups.
Precursor Synthesis: Preparation of 3-(1,3-Benzodioxol-5-yl)acrylic Acid
Since the synthesis of this compound typically begins with the corresponding carboxylic acid, understanding the preparation of this precursor is valuable.
Knoevenagel-Doebner Reaction
The Knoevenagel-Doebner reaction provides an efficient route to α,β-unsaturated carboxylic acids:
Materials Required
| Reagent/Material | Quantity | Function |
|---|---|---|
| Piperonal (3,4-methylenedioxybenzaldehyde) | 1.0 equivalent | Aldehyde component |
| Malonic acid | 1.2-1.5 equivalents | Carboxylic acid source |
| Pyridine | 5-10 mL per gram | Solvent |
| Piperidine | 0.1-0.2 equivalents | Catalyst |
| Standard laboratory glassware | - | Reaction vessel |
Procedure
- In a round-bottom flask equipped with a reflux condenser, piperonal (1.0 eq) and malonic acid (1.2-1.5 eq) are dissolved in pyridine.
- Piperidine (0.1-0.2 eq) is added as a catalyst.
- The reaction mixture is heated to reflux for 2-4 hours.
- After cooling, the reaction mixture is poured into cold dilute HCl solution with stirring.
- The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
- The crude product can be purified by recrystallization from an appropriate solvent system.
This approach is supported by established synthetic protocols for preparing α,β-unsaturated carboxylic acids and is consistent with procedures used for related compounds in the literature.
Heck Reaction
Another approach to the carboxylic acid precursor involves palladium-catalyzed Heck reaction between a benzodioxole aryl halide and acrylic acid:
Materials Required
| Reagent/Material | Quantity | Function |
|---|---|---|
| 5-Bromo-1,3-benzodioxole | 1.0 equivalent | Aryl halide component |
| Acrylic acid | 1.5-2.0 equivalents | Olefin component |
| Pd(OAc)₂ | 5-10 mol% | Catalyst |
| Tri(o-tolyl)phosphine | 10-20 mol% | Ligand |
| Triethylamine | 2.0-3.0 equivalents | Base |
| DMF or acetonitrile | 10-15 mL per gram | Solvent |
| Standard laboratory glassware | - | Reaction vessel |
Procedure
- In a flame-dried round-bottom flask under nitrogen, 5-bromo-1,3-benzodioxole (1.0 eq), Pd(OAc)₂ (5-10 mol%), and tri(o-tolyl)phosphine (10-20 mol%) are combined.
- Anhydrous DMF or acetonitrile is added, followed by acrylic acid (1.5-2.0 eq) and triethylamine (2.0-3.0 eq).
- The reaction mixture is heated to 80-100°C for 12-24 hours.
- After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over Na₂SO₄, filtered, and concentrated.
- The crude product can be purified by column chromatography or recrystallization.
This palladium-catalyzed approach provides an alternative route to the carboxylic acid precursor and may be advantageous in certain contexts, particularly when considering stereochemical control of the double bond.
Spectroscopic Characterization
The successful preparation of this compound can be confirmed through various spectroscopic techniques. Based on literature data for related compounds, the expected spectroscopic properties are as follows:
Infrared Spectroscopy (IR)
Key IR absorptions expected for this compound:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1750-1780 | C=O stretching (acyl chloride) |
| ~1620-1640 | C=C stretching (conjugated) |
| ~1250-1270 | C-O-C asymmetric stretching (dioxole ring) |
| ~1030-1050 | C-O-C symmetric stretching (dioxole ring) |
| ~930-950 | O-CH₂-O stretching (dioxole ring) |
The IR data would be expected to show characteristic absorption for the acyl chloride carbonyl group at higher wavenumbers compared to the corresponding carboxylic acid.
Nuclear Magnetic Resonance (NMR)
Reaction Mechanisms
Understanding the mechanisms involved in the preparation of this compound provides insight into potential optimization strategies and troubleshooting approaches.
Mechanism of Acyl Chloride Formation using Oxalyl Chloride
The conversion of the carboxylic acid to acyl chloride using oxalyl chloride proceeds through the following steps:
- Nucleophilic attack by the carboxylic acid oxygen on oxalyl chloride
- Formation of a mixed anhydride intermediate
- Collapse of the intermediate with loss of CO and CO₂
- Formation of the acyl chloride product
The catalytic role of DMF in this reaction involves the formation of the Vilsmeier-Haack reagent, which enhances the reactivity of oxalyl chloride.
Mechanism of Precursor Formation via Knoevenagel-Doebner Reaction
The formation of the carboxylic acid precursor via the Knoevenagel-Doebner reaction involves:
- Base-catalyzed deprotonation of malonic acid
- Nucleophilic addition of the resulting carbanion to the aldehyde carbonyl
- Dehydration to form the α,β-unsaturated dicarboxylic acid intermediate
- Decarboxylation at elevated temperature to yield the α,β-unsaturated monocarboxylic acid
This mechanism explains the preferential formation of the E-isomer due to steric considerations during the elimination step.
Applications in Synthetic Chemistry
The prepared this compound serves as a valuable intermediate in various synthetic applications:
As a Precursor for Complex Molecules
The compound has been used as a starting material in the synthesis of various biologically active compounds. For example, it has been employed in the preparation of "3-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-5,7-dibromotropolone" and related troponoid compounds containing the 1,3-benzodioxole system.
Formation of Amides and Esters
The reactive acyl chloride functionality makes this compound an excellent reagent for the formation of amides and esters through reaction with amines and alcohols, respectively. This reactivity is exemplified in the literature where related acyl chlorides are used to form amide bonds in the synthesis of benzodioxole derivatives.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acryloyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the benzodioxole ring. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions can produce various adducts depending on the nature of the nucleophile or electrophile.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Synthesis :
- (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules.
-
Synthesis of Bioactive Compounds :
- The compound has been utilized in the synthesis of bioactive molecules, particularly those exhibiting anticancer and antimicrobial properties. Its ability to modify existing molecules enhances the development of new therapeutic agents.
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values below 10 µM against melanoma and ovarian cancer cells, suggesting potential as an anticancer agent.
Cell Line IC50 (µM) HTB-54 8.5 HT-29 9.0 HCT116 7.5 MCF-7 9.2 -
Mechanisms of Action :
- The compound may exert its anticancer effects through several mechanisms:
- Inhibition of Cell Proliferation : Disruption of cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Antioxidant Defense Activation : Enhancing the body's antioxidant responses to mitigate oxidative stress.
- The compound may exert its anticancer effects through several mechanisms:
Biological Research Applications
-
Interaction Studies :
- Research involving this compound focuses on its interactions with biological molecules to elucidate its mechanism of action and identify potential therapeutic targets.
-
Antioxidant Properties :
- Similar compounds have demonstrated notable antioxidant activities, suggesting that this compound may also possess these properties. This could have implications for developing treatments for oxidative stress-related diseases.
Case Study 1: Antiproliferative Effects
A detailed study assessed the cytotoxicity of this compound against multiple cancer cell lines. The results indicated significant growth inhibition at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Synthesis of Derivatives
The compound has been employed as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For example, modifications to the benzodioxole moiety have led to compounds with improved selectivity and potency against specific targets.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride involves its ability to react with nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity can be exploited to modify molecular structures and create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure.
Acryloyl Chloride: A simpler compound with the reactive acryloyl chloride group.
Benzodioxole Derivatives: Compounds with various substituents on the benzodioxole ring, exhibiting different reactivities and properties.
Uniqueness
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is unique due to the combination of the benzodioxole ring and the acryloyl chloride group. This combination imparts distinct reactivity and potential applications that are not observed in simpler or structurally different compounds. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Biological Activity
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is a compound derived from benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : CHOCl
- Molecular Weight : 224.62 g/mol
- CAS Number : 38489-76-8
- Density : 1.41 g/cm³
- Boiling Point : 361.5 ºC at 760 mmHg
- Flash Point : 148.9 ºC
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. The compound's ability to modulate various biological pathways makes it a candidate for further pharmacological exploration.
-
GABA Receptor Modulation :
- Studies have shown that derivatives of benzodioxole can significantly modulate GABA receptors. For example, a related compound demonstrated an increase in GABA-induced chloride current modulation by up to 1673% with an EC value of 51.7 μM . This suggests that this compound may influence neurotransmission through GABAergic pathways.
- Monoamine Oxidase Inhibition :
- Antioxidant Activity :
Study 1: GABA Modulation
A study evaluated the effects of various benzodioxole derivatives on GABA receptors. The findings indicated that modifications to the benzodioxole structure could enhance receptor modulation efficiency. The most effective derivative showed significant potentiation of GABA currents across different receptor subtypes .
Study 2: Neuroprotective Effects
In vitro studies demonstrated that compounds with similar structures to this compound were able to protect neuronal cells from HO-induced damage by reducing oxidative stress levels . This suggests potential applications in neuroprotection.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
